Cas no 2172483-94-0 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid)

3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an Fmoc-protected amino-hydroxybutanamide side chain. This compound is primarily utilized in peptide synthesis and medicinal chemistry research due to its dual functional groups, enabling selective modifications. The Fmoc group provides orthogonal protection for the amine, facilitating solid-phase peptide synthesis (SPPS), while the carboxylic acid moiety allows for further conjugation. The fluorine substituent enhances metabolic stability and bioavailability, making it valuable in drug development. Its well-defined reactivity and compatibility with standard coupling reagents ensure efficient incorporation into complex molecular architectures. This compound is particularly useful for designing bioactive peptides and small-molecule probes.
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid structure
2172483-94-0 structure
Product Name:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid
CAS No:2172483-94-0
MF:C26H23FN2O6
MW:478.469030618668
CID:6612437
PubChem ID:165813363
Update Time:2025-10-28

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid
    • EN300-1573414
    • 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-5-fluorobenzoic acid
    • 2172483-94-0
    • Inchi: 1S/C26H23FN2O6/c27-16-9-15(25(32)33)10-17(11-16)29-24(31)12-18(30)13-28-26(34)35-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,18,23,30H,12-14H2,(H,28,34)(H,29,31)(H,32,33)
    • InChI Key: VDCZBVXJXLOEPH-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=O)O)C=C(C=1)NC(CC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)O)=O

Computed Properties

  • Exact Mass: 478.15401462g/mol
  • Monoisotopic Mass: 478.15401462g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 744
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 125Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid Pricemore >>

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Additional information on 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic Acid (CAS No. 2172483-94-0): A Comprehensive Overview

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid (CAS No. 2172483-94-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc) protected amino acid derivative, plays a crucial role in the synthesis of peptides and other biologically active molecules. Its unique structural features and chemical properties make it an essential building block in the development of novel therapeutic agents.

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis due to its ease of removal under mild conditions and its stability under various reaction conditions. The presence of this group in the structure of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid ensures that the amino functionality remains protected during synthetic manipulations, allowing for precise control over the reactivity and selectivity of the molecule.

The 5-fluorobenzoic acid moiety is another key feature of this compound. Fluorine substitution on aromatic rings can significantly alter the electronic properties of the molecule, influencing its biological activity, metabolic stability, and pharmacokinetic properties. In recent studies, fluorinated derivatives have shown enhanced binding affinities to target proteins and improved cellular uptake, making them valuable candidates for drug development.

The hydroxybutanamido segment adds further complexity to the molecule, contributing to its overall hydrophilicity and potential for forming hydrogen bonds. This feature is particularly important in the context of protein-ligand interactions, where hydrogen bonding can play a critical role in stabilizing the binding complex and enhancing the potency of the ligand.

In terms of synthetic accessibility, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid can be prepared through a series of well-established organic reactions. The synthesis typically involves the protection of the amino group with Fmoc, followed by coupling with a 5-fluorobenzoic acid derivative and subsequent deprotection steps. Recent advancements in green chemistry have led to more environmentally friendly and cost-effective synthetic routes, further enhancing the practicality of this compound in large-scale production.

The biological applications of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid are diverse and promising. In medicinal chemistry, it has been explored as a building block for designing peptidomimetics that target specific protein-protein interactions or enzymatic activities. For example, recent studies have demonstrated its potential as an inhibitor of proteases involved in viral replication, making it a candidate for antiviral therapies.

In addition to its use in drug discovery, this compound has also found applications in diagnostic imaging and bioconjugation chemistry. The presence of functional groups such as carboxylic acids and hydroxyls allows for facile conjugation with fluorescent dyes or other imaging agents, enabling real-time monitoring of biological processes at the molecular level.

The safety profile of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid is an important consideration for its use in pharmaceutical development. Preclinical studies have shown that it exhibits low toxicity and good biocompatibility when administered at therapeutic doses. However, as with any new chemical entity, comprehensive toxicological evaluations are necessary to ensure its safety before advancing to clinical trials.

In conclusion, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-5-fluorobenzoic acid (CAS No. 2172483-94-0) represents a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and chemical properties make it an attractive candidate for developing novel therapeutic agents and diagnostic tools. Ongoing research continues to uncover new possibilities for this compound, highlighting its potential to contribute significantly to advancements in healthcare.

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